(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one
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Overview
Description
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one is a chemical compound with a unique structure that includes a pyridinone ring
Preparation Methods
The synthesis of (3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with amines under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one can be compared with other similar compounds, such as:
1H-Azepine-1-carboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-6-hydroxy-, 1,1-dimethylethyl ester, (3S,6S)-: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1H-1,4-Diazepine-2,5,7(6H)-trione, dihydro-1,4-dimethyl-3-[(1S)-1-methylpropyl]-6-(phenylmethyl)-, (3S,6S)-: Another structurally related compound with unique properties and uses.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
532936-30-4 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2S,5S)-2-benzyl-1,5-dimethyl-2,5-dihydropyridin-6-one |
InChI |
InChI=1S/C14H17NO/c1-11-8-9-13(15(2)14(11)16)10-12-6-4-3-5-7-12/h3-9,11,13H,10H2,1-2H3/t11-,13+/m0/s1 |
InChI Key |
NJPXEQLWQNHVEZ-WCQYABFASA-N |
Isomeric SMILES |
C[C@H]1C=C[C@@H](N(C1=O)C)CC2=CC=CC=C2 |
Canonical SMILES |
CC1C=CC(N(C1=O)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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